1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-
Description
The compound 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]- features a naphthalimide core (benz[de]isoquinoline-1,3-dione) substituted with a piperidinylmethyl group linked to a 4-fluorophenyl-2-oxoethyl moiety. This structure combines a planar aromatic system with a flexible side chain, enabling diverse interactions in biological and chemical contexts.
Synthetic routes for analogous compounds involve refluxing naphthalic anhydrides with amines (e.g., 1,3-propanediamine in ethanol yields 85% of (3-aminopropyl)-substituted derivatives) . Modifications to the side chain, such as the inclusion of sulfonyl or acyloxy groups, are known to significantly alter biological activity .
Properties
IUPAC Name |
2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3/c27-20-9-7-18(8-10-20)23(30)16-28-13-11-17(12-14-28)15-29-25(31)21-5-1-3-19-4-2-6-22(24(19)21)26(29)32/h1-10,17H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWAFEFBLLXZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115733 | |
| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153747-22-9 | |
| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153747-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]- typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with piperidine, followed by cyclization and oxidation steps to form the benz[de]isoquinoline core. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential in treating various diseases, particularly cancer and viral infections. Its mechanism of action involves inhibition of specific enzymes critical for disease progression.
- Antiviral Activity : Research indicates that it may inhibit the hepatitis C virus NS5B polymerase, essential for viral replication. By binding to the enzyme's active site, it prevents the polymerization of viral RNA, thus inhibiting the virus's ability to replicate.
- Anticancer Properties : Preliminary studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cell lines. The specific pathways involved include modulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell division and survival .
Enzyme Inhibition
The compound serves as a valuable tool in biochemical assays to investigate enzyme activity. It has been documented to inhibit various enzymes, making it useful in elucidating metabolic pathways and enzyme kinetics .
Chemosensors
Recent advancements have highlighted the potential use of derivatives as chemosensors. These compounds can selectively detect anions through fluorescence responses, which is beneficial in environmental monitoring and analytical chemistry.
Case Studies
Mechanism of Action
The mechanism of action of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the hepatitis C virus NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication . This inhibition occurs through binding to the non-nucleoside binding site Thumb Site II, preventing the elongation of the viral RNA chain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Yield
- Ring Size and Substituent Position: Derivatives with a 5-membered N-formylformamide scaffold (e.g., 1H-Benz[f]isoindole-1,3(2H)-dione (2b)) achieve 96% yield in Passerini reactions, whereas 6-membered analogs like 1H-Benzo[de]isoquinoline-1,3(2H)-dione (2c) yield only 10% due to steric and electronic constraints . The target compound’s 6-membered naphthalimide core may limit synthetic efficiency compared to smaller scaffolds but offers enhanced π-π stacking for biological targeting.
Halogen Substitution :
- Bromine at position 6 (e.g., 6-Bromo-2-butyl derivatives ) facilitates nucleophilic substitution for synthesizing fluorescent probes .
- The target compound’s 4-fluorophenyl group improves metabolic stability and binding affinity compared to brominated analogs, as seen in enzyme inactivation studies .
Physicochemical Properties
Biological Activity
1H-Benz[de]isoquinoline-1,3(2H)-dione and its derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities, particularly antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of 1H-Benz[de]isoquinoline-1,3(2H)-dione is characterized by a fused isoquinoline ring system with a dione functional group, which contributes to its reactivity and interaction with biological targets. The molecular formula is , and it exhibits a melting point that varies based on substituents.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of 1H-Benz[de]isoquinoline-1,3(2H)-dione derivatives against various microbial strains.
Synthesis and Testing
A study synthesized five aminoalkyl derivatives of 1H-Benz[de]isoquinoline-1,3(2H)-dione and assessed their antimicrobial activity against both aerobic and anaerobic bacteria, as well as fungi. The microorganisms tested included:
- Aerobic Bacteria : Staphylococcus aureus, Escherichia coli, Stenotrophomonas maltophilia
- Anaerobic Bacteria : Bacteroides fragilis, Bacteroides thetaiotaomicron, Propionibacterium acnes
- Fungi : Candida albicans
The minimum inhibitory concentration (MIC) values indicated significant activity against all tested strains, particularly for compounds 1 and 2, which demonstrated potent antibacterial and antifungal effects at concentrations as low as 64 mg/L for certain strains .
Results Summary
| Compound | MIC (mg/L) | Active Against |
|---|---|---|
| Compound 1 | 64 (P. acnes) | All tested strains |
| Compound 2 | 128 (P. acnes) | B. fragilis |
| Compound 3 | N/A | Not specified |
Anticancer Activity
The anticancer potential of derivatives has also been extensively studied. A notable compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (compound 1i), exhibited significant cytotoxicity across multiple cancer cell lines including MOLT-4, HL-60, and U-937.
Research indicated that compound 1i induced apoptosis in cancer cells through:
- Activation of caspases (caspase-3 and caspase-6)
- Cell cycle arrest in the S and G2/M phases
- Inhibition of DNA and RNA synthesis
Flow cytometry analysis revealed that treatment with compound 1i resulted in an increased sub-G1 fraction, indicating apoptosis induction. Notably, it showed lower cytotoxicity against normal human peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index .
Q & A
Basic: What are the established synthetic routes for preparing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Alkylation of piperidine intermediates : Bromoalkyl precursors (e.g., 2-(5-bromopentyl)-1H-benz[de]isoquinoline-1,3(2H)-dione) are reacted with substituted piperidines under reflux conditions .
- Substitution reactions : For example, coupling 4-fluorophenyl-2-oxoethyl groups to the piperidinylmethyl moiety via nucleophilic displacement or Mitsunobu reactions .
- Purification : Column chromatography (silica gel, CHCl3/MeOH eluent) or recrystallization from ethanol/water mixtures .
Example Conditions from Analogues (Table 1):
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Piperidine alkylation | CHCl3/MeOH, 12h reflux | 50–57% | >95% |
| Final purification | Ethanol/water recrystallization | 85–90% | 99% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
